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molecular formula C7H4ClNO B1349109 2-Chloro-4-hydroxybenzonitrile CAS No. 3336-16-1

2-Chloro-4-hydroxybenzonitrile

Cat. No. B1349109
M. Wt: 153.56 g/mol
InChI Key: BDDVAWDNVWLHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04424371

Procedure details

The 2-chloro-4-aminobenzonitrile (57 g, 0.37 m) was added to a cold stirred solution of concentrated sulfuric acid (115 g) in water (1,000 ml). Then a cold solution of sodium nitrite (26.5 g, 0.38 m) in water (250 ml) was added to the suspension solution at a temperature between 0° and 6° C. Upon addition of the sodium nitrite, stirring continued for approximately three hours at which time urea (3 g) was added to the reaction mixture. The reaction mixture reacted at a temperature between 69° and 76° C. for approximately three hours. The reaction product was filtered and crystallized from water to yield the fifth step product 2-chloro-4-hydroxybenzonitrile (18.8 g, 33%, mp 157°-158° C.).
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8](N)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].S(=O)(=O)(O)[OH:12].N([O-])=O.[Na+].NC(N)=O>O>[Cl:1][C:2]1[CH:9]=[C:8]([OH:12])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:2.3|

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1)N
Name
Quantity
115 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
26.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
NC(=O)N

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction mixture reacted at a temperature between 69° and 76° C. for approximately three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction product was filtered
CUSTOM
Type
CUSTOM
Details
crystallized from water

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.8 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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